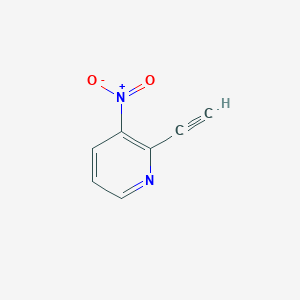

2-Ethynyl-3-nitropyridine

Description

Significance of the Pyridine (B92270) Nucleus in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and heterocyclic chemistry. numberanalytics.comlibretexts.org Structurally related to benzene (B151609), the replacement of a methine group with a nitrogen atom imparts unique electronic properties and reactivity to the ring. wikipedia.org This distinct structure allows pyridine and its derivatives to serve as fundamental building blocks in a vast array of chemical syntheses. numberanalytics.comnumberanalytics.com

The significance of the pyridine nucleus is underscored by its widespread presence in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.com In the pharmaceutical industry, pyridine derivatives are integral components of various drugs, including antihistamines and anti-inflammatory agents. numberanalytics.comnumberanalytics.com The agricultural sector utilizes pyridine-based compounds in the formulation of herbicides, insecticides, and fungicides. numberanalytics.comyoutube.com Furthermore, in materials science, these compounds are employed in the synthesis of conjugated polymers and other functional materials. numberanalytics.comnumberanalytics.com The versatility of pyridine also extends to its use as a solvent and reagent in various organic reactions. youtube.comnih.gov

The reactivity of the pyridine ring is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. numberanalytics.comnumberanalytics.com The nitrogen atom's electron-withdrawing nature makes the ring less reactive towards electrophiles compared to benzene, but it readily undergoes nucleophilic attack. numberanalytics.comwikipedia.org This dual reactivity allows for extensive functionalization of the pyridine core, leading to a diverse library of compounds with tailored properties. numberanalytics.com

Contextualization of Nitro and Ethynyl (B1212043) Functional Groups in Pyridine Chemistry

The introduction of functional groups onto the pyridine ring significantly modifies its chemical behavior. The nitro (NO₂) and ethynyl (-C≡CH) groups, in particular, play crucial roles in modulating the electronic properties and reactivity of the pyridine nucleus.

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. brainly.comkochi-tech.ac.jp Its presence on the pyridine ring decreases the electron density of the aromatic system, making the ring more electron-deficient. brainly.com This deactivation of the ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a key strategy for introducing various functionalities. mdpi.com Conversely, the electron-deficient nature of the nitropyridine ring makes electrophilic aromatic substitution more challenging compared to unsubstituted pyridine. brainly.comrsc.org The position of the nitro group is critical; for instance, in 3-nitropyridines, the nitro group activates the ring for nucleophilic attack. mdpi.com

The ethynyl group , an unsaturated carbon-carbon triple bond, also influences the pyridine ring's properties, primarily through its electron-withdrawing character and its ability to participate in a wide range of chemical transformations. nih.gov The triple bond can undergo various addition reactions and is a key participant in powerful cross-coupling reactions like the Sonogashira coupling, which allows for the formation of carbon-carbon bonds and the synthesis of more complex molecules. ontosight.aiambeed.com The ethynyl group's presence can enhance the electrophilicity of the pyridine ring, especially after protonation of the ring nitrogen, facilitating nucleophilic attack on the triple bond itself. nih.gov

When both a nitro and an ethynyl group are present on the same pyridine ring, as in 2-Ethynyl-3-nitropyridine , a complex interplay of their electronic effects governs the molecule's reactivity. The strong electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the ethynyl group at the 2-position, making the molecule a versatile intermediate in organic synthesis.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a versatile building block in the synthesis of complex heterocyclic systems. The strategic placement of the reactive ethynyl group ortho to a strongly deactivating nitro group opens up a variety of synthetic possibilities.

One major research trajectory involves the use of this compound in cycloaddition reactions . The electron-deficient nature of the alkyne, enhanced by the adjacent nitro group, makes it a good candidate for reactions with various dienes and other partners to construct fused ring systems.

Another significant area of investigation is its application in palladium-catalyzed cross-coupling reactions . The terminal alkyne functionality is readily employed in Sonogashira couplings to introduce aryl or vinyl substituents. For instance, the synthesis of 2-ethynyl-5-nitropyridine (B1610408) has been achieved through the desilylation of the corresponding trimethylsilylacetylene (B32187) derivative, which was formed via a Sonogashira coupling of 2-bromo-5-nitropyridine. researchgate.net A similar strategy, starting from 2-bromo-3-nitropyridine, can be envisioned for the synthesis of this compound.

Furthermore, the nitro group itself can be a site for chemical modification. Reduction of the nitro group to an amino group provides a handle for further functionalization, such as the formation of amides or the construction of fused nitrogen-containing heterocycles. The resulting 2-ethynyl-3-aminopyridine would be a valuable intermediate for creating molecules with potential biological activity. For example, the reaction of 2-hydrazinyl-3-nitropyridine with chloroethynylphosphonates leads to the formation of triazolopyridine derivatives, highlighting the reactivity of the nitro-substituted pyridine ring with nitrogen nucleophiles. beilstein-journals.orgd-nb.info

The combination of these reactive sites makes this compound a precursor for a diverse range of functionalized pyridines and their fused derivatives, which are of interest in medicinal chemistry and materials science. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1378237-39-8 |

| Molecular Formula | C₇H₄N₂O₂ bldpharm.com |

| Molecular Weight | 148.12 g/mol bldpharm.com |

Table 2: Key Reactions Involving Ethynyl and Nitropyridine Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Sonogashira Coupling | Aryl halide, Pd catalyst, base | Substituted alkynes | Forms C-C bonds, building molecular complexity. ambeed.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., thiolate) | Substituted nitropyridines | Functionalizes the electron-deficient pyridine ring. mdpi.com |

| Hydrohalogenation of Ethynylpyridines | Hydrohalic acid (e.g., HCl) | Haloethenylpyridines | Activates the ethynyl group for nucleophilic attack. nih.gov |

| Nitro Group Reduction | Reducing agent (e.g., H₂, Pd/C) | Aminopyridines | Provides a synthetic handle for further functionalization. nih.gov |

| Cycloaddition | Diene/Dipole | Fused heterocyclic systems | Constructs complex polycyclic structures. |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H4N2O2 |

|---|---|

Poids moléculaire |

148.12 g/mol |

Nom IUPAC |

2-ethynyl-3-nitropyridine |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H |

Clé InChI |

GFYMLVNPIRJVIR-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=C(C=CC=N1)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Ethynyl 3 Nitropyridine and Its Precursors

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of complex aryl alkynes, including 2-ethynyl-3-nitropyridine. The Sonogashira coupling is the most prominent of these methods for creating the sp²-sp carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and typically a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is highly effective for the alkynylation of heterocyclic systems.

The most direct route to this compound via Sonogashira coupling starts with a halogenated 3-nitropyridine (B142982) precursor, such as 2-bromo-3-nitropyridine. The reaction couples this precursor with a terminal alkyne, often a protected version like trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling and other side reactions. researchgate.net

The general scheme involves reacting the brominated nitropyridine with the alkyne in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N), which also serves as the base. The catalyst system typically comprises a palladium source, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, such as copper(I) iodide (CuI). soton.ac.uk Following the coupling reaction, if a protected alkyne was used, a deprotection step is necessary to yield the terminal alkyne, this compound. For instance, a trimethylsilyl (B98337) protecting group can be readily removed under mild basic conditions.

The efficiency and yield of the Sonogashira coupling are highly dependent on the optimization of several reaction parameters. Key factors include the choice of catalyst, ligand, base, solvent, and temperature. scirp.org

Catalyst and Ligand: While Pd(PPh₃)₄ is common, other palladium sources like palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) combined with triphenylphosphine (B44618) (PPh₃) as a ligand have proven highly effective. scirp.orgsemanticscholar.org The catalyst loading is typically low, often in the range of 0.025 to 2.5 mol%. scirp.orgkaust.edu.sa

Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst, facilitating the reaction by forming a copper acetylide intermediate. However, copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and to simplify purification. kaust.edu.sa

Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. scirp.org The choice of solvent can influence catalyst stability and solubility; dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used. soton.ac.ukscirp.org

Temperature and Atmosphere: Reactions are often conducted under an inert nitrogen or argon atmosphere to protect the catalyst from oxidation. semanticscholar.org Temperatures can range from room temperature to 100°C, depending on the reactivity of the specific substrates. scirp.org

| Parameter | Condition | Role/Comment | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Primary catalyst for the cross-coupling cycle. | scirp.org |

| Ligand | PPh₃ (5 mol%) | Stabilizes the palladium catalyst. | scirp.org |

| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the reactive acetylide species. | scirp.org |

| Base | Et₃N | Neutralizes HX by-product and acts as a solvent. | scirp.org |

| Solvent | DMF | Provides a suitable medium for the reaction. | scirp.org |

| Temperature | 100°C | Ensures a sufficient reaction rate for less reactive substrates. | scirp.org |

| Atmosphere | Nitrogen | Prevents catalyst degradation through oxidation. | semanticscholar.org |

A more recent and innovative approach is the denitrative Sonogashira-type cross-coupling, which uses a nitroarene directly as the coupling partner instead of a haloarene. rsc.orgnih.gov This methodology offers a significant advantage by circumventing the need for a separate halogenation step in the synthesis of the precursor. In this reaction, the nitro group acts as a leaving group and is replaced by the ethynyl moiety.

This palladium-catalyzed reaction provides a novel pathway for C(sp²)–C(sp) bond formation. rsc.org While primarily demonstrated on nitrobenzenes, the principles can be extended to nitro-heterocycles like nitropyridines. This strategy represents a more atom-economical and potentially shorter synthetic route to compounds like this compound.

Sonogashira Coupling Strategies for Ethynylpyridines

Three-Component Ring Transformation Reactions for Alkynylpyridines

Three-component ring transformation (TCRT) reactions offer a "scrap and build" strategy for synthesizing highly functionalized cyclic compounds. nih.govencyclopedia.pub This method can be employed to construct the substituted pyridine ring of an alkynylpyridine in a single step from acyclic precursors.

The general concept involves reacting a suitable substrate, which is electron-deficient and has a good leaving group, with two other components. encyclopedia.pub For the synthesis of nitropyridines, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate. This compound reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form a new substituted nitropyridine ring. nih.gov

To synthesize an alkynylpyridine directly, an alkynyl ketone can be used as one of the three components. The reaction between the dinitropyridone, the alkynyl ketone, and a nitrogen source efficiently furnishes the corresponding alkynyl-substituted nitropyridine. nih.gov This approach is powerful for rapidly assembling complex pyridine structures that might be challenging to access through sequential functionalization of a pre-formed ring.

| Substrate | Ketone Component | Nitrogen Source | Product Type | Reference |

|---|---|---|---|---|

| 1-methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | [b]-fused 5-nitropyridine | nih.gov |

| 1-methyl-3,5-dinitro-2-pyridone | Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine | encyclopedia.pub |

| 1-methyl-3,5-dinitro-2-pyridone | Alkynyl Ketone | Ammonium Acetate | Alkynyl-substituted Nitropyridine | nih.gov |

Nitration Methodologies for Pyridine Derivatives

The synthesis of the necessary precursors, such as 2-bromo-3-nitropyridine, requires effective methods for the nitration of the pyridine ring. The pyridine nucleus is electron-deficient, and its protonation under strongly acidic nitrating conditions further deactivates it towards electrophilic substitution, making nitration challenging. researchgate.net

Several methods have been developed to overcome this low reactivity:

Nitration with Nitric Acid and Trifluoroacetic Anhydride: This method allows for the preparation of β-nitropyridines (nitration at the 3- or 5-position) in generally good yields under less harsh conditions than traditional mixed acid nitration. researchgate.net

Nitration with Dinitrogen Pentoxide (N₂O₅): The reaction of pyridine compounds with N₂O₅ can form an N-nitropyridinium intermediate. Subsequent reaction of this intermediate can lead to the formation of β-nitropyridine compounds. rsc.org

Nitration in Anhydrous Media: For certain substituted pyridines, such as pyridine-2,6-diamines, carrying out the nitration in an anhydrous medium like a mixture of nitric acid and oleum (B3057394) can significantly increase the yield of the nitrated product compared to using standard nitric and sulfuric acid mixtures. google.com

These methodologies are crucial for producing the nitropyridine intermediates that serve as the starting point for subsequent cross-coupling reactions to introduce the ethynyl group.

Selective Introduction of Nitro Groups to Pyridine Rings

The introduction of a nitro group (—NO₂) onto a pyridine ring is a foundational step in the synthesis of many nitro-pyridine derivatives. However, the pyridine ring's electron-deficient nature makes it resistant to standard electrophilic aromatic substitution reactions, such as nitration with mixed nitric and sulfuric acids, which typically result in very low yields. researchgate.net Consequently, more specialized methods have been developed to achieve effective nitration, particularly to obtain the 3-nitro substitution pattern.

One of the more successful methods is a procedure that circumvents direct electrophilic attack on the ring. This process involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. researchgate.netresearchgate.net Subsequent treatment with sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) in water yields 3-nitropyridine. researchgate.netresearchgate.net The mechanism is not a direct substitution but proceeds through the formation of transient dihydropyridine (B1217469) intermediates, followed by a researchgate.netnih.gov-sigmatropic migration of the nitro group from the nitrogen atom to the C-3 position of the ring, and subsequent rearomatization. researchgate.net This method provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net

Another strategy involves the nitration of activated pyridine derivatives. For example, 1-methyl-2-pyridone (B167067) can be effectively nitrated using fuming nitric acid with sulfuric acid to produce 1-methyl-3,5-dinitro-2-pyridone. nih.gov The pyridone system is more susceptible to electrophilic attack than pyridine itself.

The choice of nitration strategy is critical and often depends on the desired substitution pattern and the presence of other functional groups on the pyridine ring.

Table 1: Comparison of Nitration Methods for Pyridine

| Method | Reagents | Position Selectivity | Mechanism | Typical Yield of 3-Nitropyridine |

|---|---|---|---|---|

| Mixed Acid | HNO₃ / H₂SO₄ | Low | Electrophilic Aromatic Substitution | Very Low |

| Bakke's Procedure | 1. N₂O₅ 2. SO₂/HSO₃ (aq) | 3-position | researchgate.netnih.gov-Sigmatropic Shift | Good (e.g., 77%) researchgate.net |

Synthesis of 2-Methyl-3-nitropyridines as Building Blocks

The compound 2-methyl-3-nitropyridine (B124571) is a crucial precursor for the synthesis of various functionalized pyridines, including potentially this compound. A reliable and frequently cited method for its synthesis starts from commercially available 2-chloro-3-nitropyridines. nih.govmdpi.com This multi-step approach leverages the high reactivity of the 2-chloro group towards nucleophilic substitution, which is activated by the adjacent nitro group. mdpi.comresearchgate.net

The synthesis proceeds in two main stages:

Reaction with Diethyl Malonate : 2-Chloro-3-nitropyridine (B167233) is treated with the anion of diethyl malonate. mdpi.com This anion is typically generated in situ using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent like tetrahydrofuran (THF). nih.govmdpi.com This nucleophilic aromatic substitution (SₙAr) reaction smoothly replaces the chlorine atom to form an intermediate diethyl 2-(3-nitropyridin-2-yl)malonate. nih.gov

This synthetic route provides a dependable pathway to 2-methyl-3-nitropyridines, which can then be further modified. The methyl group, activated by the nitro group, can undergo various reactions, serving as a handle for further molecular elaboration. mdpi.com

Table 2: Two-Step Synthesis of 2-Methyl-3-nitropyridine

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine | Diethyl malonate, Base (e.g., NaH, K₂CO₃), THF | Diethyl 2-(3-nitropyridin-2-yl)malonate |

Alternative Synthetic Pathways to Ethynyl and Nitro Pyridine Scaffolds

Beyond the functionalization of pre-existing pyridine rings, alternative strategies exist for constructing the core ethynyl and nitro pyridine structure. These can involve building the ring from acyclic precursors or employing powerful cross-coupling reactions to install the ethynyl group.

A prominent method for forming carbon-carbon bonds between sp² and sp carbon atoms is the Sonogashira cross-coupling reaction . wikipedia.org This reaction provides a direct route to an ethynyl pyridine scaffold by coupling a halo-nitropyridine with a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For instance, 2-chloro-3-nitropyridine could be coupled with a protected alkyne like trimethylsilylacetylene, followed by deprotection, to yield this compound. The Sonogashira coupling is valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.org

Another alternative approach involves the de novo synthesis of the pyridine ring, which builds the functionalized scaffold from the ground up. One such method is the three-component ring transformation (TCRT) . nih.gov This strategy can produce highly substituted nitropyridines that may be difficult to access through other means. nih.gov In a typical TCRT, a substrate like 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and an ammonia source. nih.gov The dinitropyridone acts as a synthetic equivalent of nitromalonaldehyde, undergoing a "scrap and build" transformation to construct a new nitropyridine ring incorporating the ketone and ammonia components. nih.gov This method allows for significant structural diversity in the final nitropyridine product. nih.gov

These alternative pathways offer strategic advantages, either by providing a more convergent and direct route to the final product, as with the Sonogashira coupling, or by enabling the construction of complex substitution patterns not achievable by simple functionalization, as demonstrated by three-component reactions.

Reactivity and Derivatization of 2 Ethynyl 3 Nitropyridine

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic chemistry for the construction of cyclic compounds. nih.govwikipedia.org For 2-ethynyl-3-nitropyridine, the alkyne functionality serves as a prime substrate for various cycloaddition pathways, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Diels-Alder reactions. nih.govwikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govjetir.org The copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and ensures high regioselectivity, exclusively producing the 1,4-isomer. nih.govwikipedia.org

Table 1: Examples of CuAAC Reactions with this compound

| Azide (B81097) Reactant (R-N₃) | Copper Catalyst | Solvent | Product (1-R-4-(3-nitropyridin-2-yl)-1H-1,2,3-triazole) |

|---|---|---|---|

| Benzyl azide | Cu(I) iodide | THF/H₂O | 1-Benzyl-4-(3-nitropyridin-2-yl)-1H-1,2,3-triazole |

| Phenyl azide | Copper sulfate/Sodium ascorbate | t-BuOH/H₂O | 1-Phenyl-4-(3-nitropyridin-2-yl)-1H-1,2,3-triazole |

The 1,2,3-triazole ring formed via the CuAAC reaction, with its multiple nitrogen atoms, is an excellent coordinating moiety for metal ions. nih.gov By reacting this compound with azides bearing additional donor groups, polydentate ligands can be synthesized. nih.gov These "click-generated" ligands, incorporating the nitropyridine unit, can then be used to form a variety of metal complexes. nih.govjddtonline.info The electronic properties of the resulting complexes can be tuned by modifying the substituents on both the azide and the pyridine (B92270) ring, making this a modular approach to designing novel coordination compounds. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the mechanisms, regioselectivity, and stereoselectivity of cycloaddition reactions. nih.govresearchgate.net Theoretical studies on related 1,3-dipolar cycloadditions help elucidate the electronic factors governing the reaction between dipoles (like azides) and dipolarophiles (like alkynes). researchgate.netresearcher.life These investigations analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict reactivity and regiochemical outcomes. researchgate.net For reactions involving this compound, DFT calculations can model the transition states, providing insights into the activation energies and confirming the favorability of the experimentally observed products. rsc.orgresearchgate.net Such studies are crucial for rationalizing reaction outcomes and for the predictive design of new synthetic routes. nih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgwikipedia.orgmasterorganicchemistry.com The reactivity in these reactions is typically enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org The ethynyl (B1212043) group of this compound, activated by the electron-deficient nitropyridine ring, can potentially act as a dienophile in reactions with electron-rich dienes.

Theoretical studies on similar systems, such as 3-nitropyridine (B142982) itself, have shown that the pyridine ring can act as a dienophile in polar Diels-Alder reactions. scilit.com In the case of this compound, the alkyne bond would be the dienophilic component. The reaction with a conjugated diene, such as 1,3-butadiene, would lead to the formation of a substituted cyclohexadiene ring fused to the pyridine core, which could subsequently aromatize. The regioselectivity of the cycloaddition would be governed by the electronic effects of the nitro group and the pyridine nitrogen. youtube.com

Table 2: Predicted Diels-Alder Reactivity of this compound

| Diene | Dienophile | Expected Product Type |

|---|---|---|

| 1,3-Butadiene | This compound | 1-Ethynyl-2-nitro-5,8-dihydroquinoline |

| Cyclopentadiene | This compound | Bicyclic adduct |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Moiety

The pyridine ring is generally electron-deficient, and this effect is significantly amplified by the presence of a strong electron-withdrawing nitro group. wikipedia.orgpressbooks.pub This electronic characteristic makes the 3-nitropyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for typical benzene (B151609) derivatives unless they are activated by electron-withdrawing groups. pressbooks.publibretexts.org

In the SNAr mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent departure of a leaving group restores the aromaticity of the ring. For 3-nitropyridines, the nitro group itself can be displaced by strong nucleophiles, particularly when there are no other good leaving groups present. nih.govresearchgate.netmdpi.com The reaction is regioselective, with nucleophilic attack often directed to positions ortho or para to the nitro group, as these positions allow for effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group's oxygen atoms. wikipedia.orglibretexts.org

Recent studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, even in the presence of other potential leaving groups like halogens at other positions. nih.govmdpi.com This highlights the strong activating effect of the pyridine nitrogen and the ethynyl substituent on the displacement of the nitro group. The reaction of this compound with various nucleophiles (e.g., thiolates, alkoxides, amines) provides a direct method for introducing new functional groups at the 3-position of the pyridine ring, offering a complementary functionalization strategy to the reactions at the ethynyl group. researchgate.netntnu.no

Substitution of the Nitro Group by Various Nucleophiles (e.g., Thiolates)

The nitro group at the C-3 position of the pyridine ring renders the ring highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr). While the SNAr of non-activated nitro groups is generally uncommon, the electronic properties of the 3-nitropyridine system make it a viable leaving group, particularly in reactions with soft nucleophiles like thiolates. mdpi.comresearchgate.net

Studies on analogous 2-substituted-3-nitropyridines have shown that reactions with various alkyl and aryl thiolates proceed smoothly under mild conditions, such as heating in dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃), to yield the corresponding 3-thioether-pyridines. nih.gov The nitro group at the 3-position is found to be selectively substituted even in the presence of other potential leaving groups, such as a halogen at the 5-position. nih.gov This highlights the high nucleofugality of the 3-NO₂ group in this activated system.

Table 1: Representative Nucleophilic Aromatic Substitution of 3-Nitropyridines with Thiolates Note: This data is based on reactions of analogous 2-methyl- and 2-styryl-3-nitropyridines as direct examples for this compound are not extensively documented in the cited literature.

| Entry | 2-Substituent | Nucleophile (Thiol) | Product (3-Substituent) | Conditions | Reference |

|---|---|---|---|---|---|

| 1 | -CH₃ | Benzylthiol | -SCH₂Ph | K₂CO₃, DMF, 60°C | nih.gov |

| 2 | -CH=CH-Ph | 4-Chlorothiophenol | -S-C₆H₄-Cl | K₂CO₃, DMF, 60°C | nih.gov |

Regioselectivity and Chemoselectivity in Nucleophilic Additions

In nucleophilic additions to this compound, both regioselectivity (the position of attack) and chemoselectivity (which functional group is attacked) are critical considerations. The nitro group strongly directs nucleophilic attack to the pyridine ring. For SNAr reactions, the attack typically occurs at the carbon atom bearing the nitro group (C-3).

Research on related 2-R-3,5-dinitropyridines demonstrates a clear preference for the substitution of the 3-NO₂ group over the 5-NO₂ group. mdpi.com This regioselectivity is influenced by a combination of electronic effects from the substituent at the 2-position and steric effects of the incoming nucleophile. mdpi.com For this compound, the attack of nucleophiles like thiolates is highly regioselective, leading predominantly to the substitution of the nitro group at the C-3 position. nih.gov

Chemoselectivity is observed in the type of nucleophile used. While soft anionic nucleophiles such as those derived from sulfur, nitrogen, and oxygen tend to result in the substitution of the nitro group, harder carbon-based nucleophiles can lead to dearomatization of the pyridine ring via conjugate addition. nih.gov

Dearomatization Strategies via Nucleophilic Attack

Dearomatization reactions are powerful tools for converting flat, aromatic compounds into complex three-dimensional structures. mdpi.com The highly electrophilic nature of the 3-nitropyridine ring makes this compound a candidate for such transformations. The activation of the pyridine ring is often necessary to make it sufficiently electrophilic to undergo nucleophilic attack and subsequent dearomatization. mdpi.commdpi.com

While S- and O-nucleophiles typically lead to substitution, carbon nucleophiles have been shown to induce dearomatization in 3-R-5-nitropyridines by forming stable 1,2- or 1,4-addition products (dihydropyridine derivatives). nih.gov This process involves the nucleophile attacking one of the electron-poor positions of the pyridine ring (C-2, C-4, or C-6), breaking the aromaticity. For 3-nitropyridines, the attack of sulfonyl-stabilized carbanions can occur in the vicinity of the nitro group, leading to a Meisenheimer-type adduct, which is a key intermediate in the dearomatization process. acs.org These strategies provide access to novel or otherwise difficult-to-synthesize dihydro- and tetrahydropyridine (B1245486) derivatives. nih.govmdpi.com

Functionalization of the Ethynyl Group

The ethynyl group of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems.

Transition-Metal-Catalyzed Cyclization Reactions (e.g., Silole Formation)

Transition-metal catalysis offers powerful methods for the functionalization of alkynes. One such transformation is the intramolecular bis-silylation to form siloles (silacyclopentadienes), which are of interest for their electronic and photophysical properties. acs.orgnih.gov

While direct examples involving this compound are not prominent, related studies on 2-ethynyl-3-(pentamethyldisilanyl)pyridine derivatives demonstrate the feasibility of this transformation. Rhodium-catalyzed intramolecular trans-bis-silylation cyclization of these substrates has been shown to produce pyridine-fused siloles. mdpi.com Similarly, palladium catalysts have been used to achieve the synthesis of pyridine-fused siloles from 2-bromo-3-(pentamethyldisilanyl)pyridine and terminal alkynes, proceeding through an intramolecular bis-silylation of a Sonogashira coupling product. acs.orgnih.gov These reactions indicate the potential of the ethynyl group in this compound to participate in similar transition-metal-catalyzed cyclizations to form novel fused heterocyclic systems.

Table 2: Examples of Pyridine-Fused Silole Formation Note: Data based on reactions of silyl-substituted 2-ethynylpyridine (B158538) analogues.

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 2-((4-methoxyphenyl)ethynyl)-3-(pentamethyldisilanyl)pyridine | [RhCl(CO)₂]₂ | Pyridine-fused silole | 53% | mdpi.com |

| 2-ethynyl-3-(pentamethyldisilanyl)pyridine | [RhCl(CO)₂]₂ | Pyridine-fused silole | 48% | mdpi.com |

Cycloisomerization to Fused Heterocycles (e.g., Isoxazolo[4,3-b]pyridines)

The ethynyl and nitro groups in this compound are suitably positioned to undergo cycloisomerization reactions, leading to the formation of fused heterocyclic systems. A notable example is the synthesis of isoxazolo[4,3-b]pyridines. This transformation can be achieved by treating 2-alkynyl-3-nitropyridines with catalytic amounts of iodine(I) chloride (ICl). The reaction proceeds via an electrophilic attack of iodine on the alkyne, followed by an intramolecular cyclization involving the oxygen atom of the nitro group acting as an internal nucleophile. This provides a direct route to construct the isoxazole (B147169) ring fused to the pyridine core.

Hydration Reactions

The hydration of an alkyne is a classic reaction that converts a carbon-carbon triple bond into a carbonyl group. For a terminal alkyne like this compound, this reaction is expected to yield a methyl ketone, specifically 2-acetyl-3-nitropyridine. The reaction typically proceeds under acidic conditions, often with the use of a mercury(II) salt (such as HgSO₄) as a catalyst to facilitate the addition of water across the triple bond. libretexts.orglibretexts.orgchem-station.com

The mechanism follows Markovnikov's rule, where the initial protonation of the alkyne occurs at the terminal carbon, leading to a vinyl cation intermediate that is stabilized at the carbon attached to the pyridine ring. libretexts.orglibretexts.org Subsequent attack by water and tautomerization of the resulting enol intermediate leads to the final ketone product. khanacademy.org The electron-withdrawing nature of the 3-nitropyridine ring would further favor the formation of the vinyl cation at the adjacent carbon, reinforcing the Markovnikov regioselectivity.

Transformations to Vinyl and Styryl Derivatives

The introduction of vinyl and styryl moieties at the 2-position of the 3-nitropyridine core significantly expands the potential for further chemical diversification and the synthesis of complex molecular architectures. While direct transformations of the ethynyl group in this compound to these derivatives are plausible through various synthetic strategies, established methods often involve the use of more readily available precursors such as 2-methyl-3-nitropyridine (B124571).

One of the primary methods for the synthesis of styryl derivatives involves the condensation of 2-methyl-3-nitropyridines with a variety of aromatic aldehydes. This reaction is typically catalyzed by a base, such as piperidine, and proceeds by heating in a suitable solvent like toluene. The acidity of the methyl group in 2-methylpyridines is enhanced by the presence of electron-withdrawing groups on the pyridine ring, such as the nitro group, facilitating the condensation reaction. The resulting 2-styryl-3-nitropyridines are generally obtained in high yield as the pure trans-isomer. This method offers a metal-free alternative to traditional cross-coupling reactions. nih.gov

For the synthesis of vinyl derivatives, several approaches can be envisaged starting from this compound. One potential route is the partial catalytic hydrogenation of the alkyne to an alkene. This transformation requires careful selection of the catalyst and reaction conditions to avoid over-reduction to the corresponding ethylpyridine. Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are commonly employed for the stereoselective syn-hydrogenation of alkynes to cis-alkenes.

Another viable method for the synthesis of vinyl derivatives is the hydroboration-oxidation of the terminal alkyne. wikipedia.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the triple bond, followed by oxidation with hydrogen peroxide in a basic medium. wikipedia.orglibretexts.org This reaction typically yields the corresponding aldehyde via an enol intermediate, which could then be used in subsequent reactions or reduced to the vinyl group. The regioselectivity of the hydroboration is dictated by both steric and electronic factors.

Furthermore, hydrosilylation and hydrostannylation reactions of the ethynyl group, followed by protodesilylation or protodestannylation, can also yield the desired vinylpyridine. These reactions often utilize transition metal catalysts and provide good control over the stereochemistry of the resulting alkene.

A summary of potential synthetic routes to vinyl and styryl derivatives of 3-nitropyridine is presented in the table below.

| Target Derivative | Starting Material | Key Reagents and Conditions | Notes |

| 2-Styryl-3-nitropyridine | 2-Methyl-3-nitropyridine, Aromatic aldehyde | Piperidine, Toluene, Heat | High yield, trans-isomer selectivity |

| 2-Vinyl-3-nitropyridine | This compound | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov addition |

| 2-Vinyl-3-nitropyridine | This compound | H2, Lindlar's catalyst | Syn-addition, potential for over-reduction |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound allows for a range of chemical transformations, including N-oxide formation, protonation, and coordination to metal centers. These reactions are influenced by the electronic effects of the ethynyl and nitro substituents on the pyridine ring.

N-Oxide Formation and Subsequent Reactivity

The oxidation of the pyridine nitrogen in this compound to its corresponding N-oxide can be achieved using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst or in acetic acid. bhu.ac.inlboro.ac.uk The reaction with m-CPBA is often carried out in a chlorinated solvent at or below room temperature. researchgate.net

The resulting this compound N-oxide is a versatile intermediate for further functionalization. The N-oxide group significantly alters the electronic properties of the pyridine ring. The oxygen atom can donate electron density back into the ring via resonance, which can activate the C4 position towards electrophilic substitution. Conversely, the positively charged nitrogen atom enhances the electrophilicity of the C2 and C6 positions, making them more susceptible to nucleophilic attack. youtube.comscripps.edu

| Reaction | Reagent(s) | Product | Key Features |

| N-Oxide Formation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide | Oxidation of the pyridine nitrogen |

| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 4-Substituted-2-ethynyl-3-nitropyridine N-oxide | Activation of the C4 position |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻) | 2-Substituted-3-nitropyridine N-oxide | Activation of the C2 and C6 positions |

Protonation and Coordination Chemistry

The basicity of the pyridine nitrogen in this compound is significantly reduced compared to pyridine itself due to the electron-withdrawing effects of both the nitro and ethynyl substituents. The pKa of pyridine is approximately 5.2, while the pKa of 3-nitropyridine is 0.81 and that of 4-nitropyridine (B72724) is 1.61. mdpi.comnih.govnih.govchemicalbook.com The ethynyl group also contributes to a decrease in basicity. Therefore, this compound is expected to be a weak base, requiring a strong acid for protonation. The site of protonation will be the pyridine nitrogen, forming the corresponding pyridinium (B92312) salt.

In coordination chemistry, this compound can act as a ligand, coordinating to metal centers through the pyridine nitrogen atom. The coordination ability of the pyridine nitrogen is influenced by its reduced basicity. The ethynyl group can also participate in coordination, either through π-bonding of the triple bond to a metal center or by acting as a bridging ligand between two metal centers after deprotonation of the terminal alkyne. acs.org

A variety of transition metal complexes with substituted pyridine ligands have been reported, exhibiting diverse geometries such as octahedral and square planar. wikipedia.org The specific coordination mode and the stability of the resulting complexes of this compound will depend on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. The presence of both a "hard" nitrogen donor and a "soft" alkyne π-system offers the potential for this molecule to act as a versatile ligand in the formation of coordination polymers and discrete metal complexes with interesting electronic and catalytic properties. mdpi.commdpi.com

| Compound | pKa (Predicted/Approximate) | Notes |

| Pyridine | 5.2 | Reference compound |

| 3-Nitropyridine | 0.81 | Electron-withdrawing nitro group decreases basicity |

| 4-Nitropyridine | 1.61 | Positional isomer of 3-nitropyridine |

| This compound | < 0.8 | Expected to be a very weak base due to two electron-withdrawing groups |

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. hakon-art.com It is widely used to study the electronic structure and properties of molecules. For 2-ethynyl-3-nitropyridine, DFT calculations can offer deep insights into its reactivity, stability, and spectroscopic behavior. By modeling the electron density, DFT can predict a wide range of molecular properties, from optimized geometries to the energies of frontier molecular orbitals. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy, determined by the energy difference between the reactants and the transition state, is a key predictor of reaction kinetics. beilstein-journals.org

For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, DFT can be used to compare different possible pathways. pku.edu.cn For instance, in a cycloaddition reaction, calculations can distinguish between a concerted mechanism (one-step) and a stepwise mechanism involving a zwitterionic or diradical intermediate by calculating the energy barriers for each path. mdpi.compku.edu.cn The pathway with the lowest activation energy is predicted to be the most favorable. researchgate.net This theoretical approach provides a molecular-level understanding of reaction selectivity and outcomes. beilstein-journals.org

Conformational Stability Analysis

Most molecules can exist in various spatial arrangements, known as conformations, which arise from the rotation around single bonds. Conformational analysis using DFT helps to identify the most stable conformers and determine their relative energies. researchgate.netnih.gov For this compound, this would involve studying the rotation of the ethynyl (B1212043) and nitro groups relative to the pyridine (B92270) ring.

The process typically involves a potential energy surface scan, where the geometry of the molecule is optimized at fixed values of a specific dihedral angle. The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states between them. mdpi.com Theoretical studies on similar substituted pyridine systems have successfully used this method to determine the preferred molecular geometry. nih.gov

Below is an illustrative table showing the kind of data that would be generated from a conformational analysis of this compound, comparing a hypothetical planar conformer with a twisted one.

| Conformer | Dihedral Angle (C-C-C≡C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Planar | 0° | 0.00 | 4.5 |

| Twisted | 90° | 5.20 | 4.2 |

Exploration of Electronic Structure and Reactivity

DFT provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. researchgate.net By calculating properties such as electron density distribution, molecular electrostatic potential (MEP), and various reactivity descriptors, one can predict how this compound will interact with other chemical species. hakon-art.comias.ac.in

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices are valuable for comparing the reactivity of this compound with other related compounds and predicting its behavior as an electrophile or nucleophile. hakon-art.comrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.gov TD-DFT calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λmax) in an electronic spectrum. researchgate.netscirp.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. nih.govnih.gov Different functionals may be better suited for describing different types of electronic transitions (e.g., n→π* or π→π*). nih.gov Computational studies on pyridine derivatives often benchmark several functionals against experimental data to ensure the reliability of the predicted spectra. nih.gov The calculations also yield oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

An illustrative TD-DFT output for this compound might look like the following table:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.05 | HOMO -> LUMO (n→π) |

| S2 | 4.52 | 274 | 0.21 | HOMO-1 -> LUMO (π→π) |

Quantum Chemical Analyses

Beyond standard DFT, other quantum chemical analyses provide deeper insights into the electronic behavior and bonding within a molecule. These methods focus on the molecular orbitals and their interactions, which are central to the modern understanding of chemical bonding and reactivity.

HOMO-LUMO Analysis and Molecular Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com

The energy gap between the HOMO and LUMO is a critical parameter. scirp.org A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. aip.org Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, studies on other nitropyridines show that the LUMO is often localized on the nitro group and the pyridine ring, indicating these are the primary sites for accepting electrons. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity profile. irjweb.com

An illustrative table of FMO analysis for this compound is presented below:

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 4.75 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 2.50 |

| Chemical Hardness (η) | 2.38 |

| Electrophilicity Index (ω) | 2.53 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a calculated wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a quantitative description of intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability and reactivity. najah.eduresearchgate.net For a molecule like this compound, NBO analysis elucidates how the electronic effects of the pyridine nitrogen, the strongly electron-withdrawing nitro group, and the ethynyl substituent govern the molecule's properties.

The primary insights gained from an NBO analysis of this compound would center on charge distribution and orbital delocalization. The analysis would quantify the significant redistribution of electron density caused by the substituents. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are expected to carry a substantial negative natural atomic charge, while the carbon atoms of the ring, particularly those ortho and para to the nitro group (C2, C4, and C6), would be rendered electron-deficient (possess a positive natural atomic charge). This charge distribution highlights the electrophilic nature of the pyridine ring, making it susceptible to nucleophilic attack. researchgate.net

The table below illustrates the principal types of hyperconjugative interactions expected in this compound and their significance, based on NBO studies of analogous nitropyridine and nitroaromatic systems.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | E(2) (kcal/mol) (Estimated) | Interaction Type & Significance |

| LP (1) N (Pyridine) | π* (C-C / C-N Ring) | High | n → π * Strong delocalization of the nitrogen lone pair into the ring's antibonding system, contributing to ring electronics. |

| LP (1) O (Nitro Group) | π* (C-N / N-O) | Moderate-High | n → π * Delocalization from nitro oxygen lone pairs into adjacent antibonding orbitals, stabilizing the nitro group's orientation and influence. researchgate.net |

| π (C≡C) | π* (C-C Ring) | Moderate | π → π * Conjugative interaction between the ethynyl group and the pyridine ring, extending the π-system. |

| π (C-C Ring) | π* (C≡C) | Moderate | π → π * Reciprocal conjugative interaction from the ring into the ethynyl substituent. |

Note: The E(2) values are representative estimates to illustrate the concept; actual values would require a specific quantum chemical calculation.

Mechanistic Insights into Nucleophilic Substitution Pathways

The electronic structure of this compound, characterized by an electron-deficient pyridine ring, makes it a prime candidate for undergoing nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of the potent electron-withdrawing nitro group at the C3 position is critical, as it strongly activates the ring towards attack by nucleophiles. researchgate.netlibretexts.org This activation is most pronounced at the positions ortho (C2, C4) and para (C6) to the nitro group. ntnu.no

The generally accepted mechanism for SNAr reactions on such activated systems is a two-step addition-elimination process. libretexts.orgnih.gov

Nucleophilic Attack and Formation of Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. libretexts.org This attack disrupts the aromaticity of the ring and forms a tetrahedral, anionic intermediate. libretexts.org This intermediate is known as a Meisenheimer complex (or a σ-complex). wikipedia.orgnih.gov The stability of this complex is a crucial factor in the reaction pathway. researchgate.net In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. researchgate.netwikipedia.org This delocalization provides significant stabilization, lowering the activation energy for its formation. researchgate.net

Elimination and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group from the tetrahedral intermediate. libretexts.org If the nucleophilic attack occurs at the C2 position, the ethynyl group would be the leaving group. The facility of this step depends on the ability of the leaving group to depart as a stable anion.

This stepwise pathway can be summarized as follows: Nucleophile + this compound → [Meisenheimer Complex]- → Substituted Product + Ethynyl Anion

An alternative pathway, particularly if the attack occurs at a position occupied by a hydrogen atom (e.g., C4 or C6), is the Vicarious Nucleophilic Substitution (VNS). nih.gov This process also involves the initial formation of a Meisenheimer-type adduct. nih.govacs.org However, it is followed by a base-induced β-elimination of a group from the nucleophile itself to restore aromaticity and achieve a net substitution of a hydrogen atom. nih.govacs.org

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in exploring these mechanistic pathways. researchgate.net Such studies can map the reaction's potential energy surface, identify the structures of transition states and intermediates like the Meisenheimer complex, and calculate the activation energies for each step. researchgate.net These calculations help determine the most favorable reaction pathway and predict the regioselectivity of the nucleophilic attack. researchgate.netrsc.org The consensus from studies on related nitropyridines is that the nitro group's ability to stabilize the anionic intermediate is the key factor enabling these substitution reactions to proceed under accessible conditions. researchgate.netmdpi.com

Advanced Analytical Techniques in Characterization and Reaction Monitoring

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Ethynyl-3-nitropyridine is expected to display several characteristic absorption bands that confirm the presence of the ethynyl (B1212043), nitro, and pyridine (B92270) moieties. nih.govchemicalbook.comresearchgate.net

The most prominent and diagnostic peaks would be:

Acetylenic C-H Stretch: A sharp, strong band around 3300 cm⁻¹ corresponding to the stretching of the sp-hybridized C-H bond.

C≡C Stretch: A weak to medium, sharp band in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.

Nitro (NO₂) Group Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically found between 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1330-1370 cm⁻¹. nist.govnist.gov

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Alkyne | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C=C, C=N Stretches | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1330 - 1370 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound (molecular formula C₇H₄N₂O₂), the molecular weight is approximately 148.12 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 148.

The fragmentation pattern provides structural information. Nitroaromatic compounds typically undergo characteristic fragmentation pathways. spectrabase.comnih.gov The primary fragmentation steps for this compound would likely involve:

Loss of NO₂: A peak at m/z 102 ([M - 46]⁺), corresponding to the loss of a nitro radical (•NO₂).

Loss of NO: A peak at m/z 118 ([M - 30]⁺), resulting from the loss of a nitric oxide radical (•NO), often following rearrangement.

Loss of O and CO: Rearrangement of the molecular ion can lead to the loss of an oxygen atom to form [M - 16]⁺, followed by the expulsion of carbon monoxide (CO) to give a fragment at m/z 104.

Following these initial losses, the resulting ions would likely undergo further fragmentation characteristic of the pyridine ring, such as the loss of hydrogen cyanide (HCN), leading to a fragment ion 27 mass units lighter than its precursor. researchgate.net

Chromatographic Analysis (HPLC, TLC)

Chromatographic techniques are essential for separating the components of a mixture and are routinely used to monitor the purity of a synthesized compound and to follow the progress of a chemical reaction. ptfarm.pl

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. sigmaaldrich.com

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, would be used.

Mobile Phase: A polar mobile phase, consisting of a mixture of water (often with a buffer like phosphate (B84403) or an acid like formic acid to ensure sharp peaks) and an organic modifier such as acetonitrile (B52724) or methanol, would be employed.

Detection: A UV detector would be ideal, as the aromatic pyridine ring and nitro group are strong chromophores, likely showing significant absorbance in the 254-280 nm range. By analyzing samples over time, the disappearance of starting materials and the appearance of the product peak at its characteristic retention time can be used to monitor a reaction's completion. The purity of the final product can be assessed by the relative area of its peak in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective chromatographic method for reaction monitoring and purity assessment. mdpi.com

Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂) coated on a glass or aluminum plate, would be used.

Mobile Phase: A nonpolar to moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would serve as the mobile phase. The ratio would be optimized to achieve good separation.

Analysis: The compound is spotted on the plate, which is then developed in the mobile phase. Due to its polarity, this compound would be expected to have a lower Retention Factor (Rƒ) than less polar starting materials. The spots can be visualized under UV light. By comparing the spots of the reaction mixture to those of the starting materials and the purified product, one can quickly determine if the reaction is complete.

X-ray Diffraction Studies for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found in the surveyed literature, studies on closely related compounds like 2-amino-3-nitropyridine (B1266227) provide insight into the information that could be obtained. researchgate.net

An X-ray diffraction study would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the substitution pattern on the pyridine ring.

Precise Geometric Parameters: It would yield highly accurate measurements of bond lengths, bond angles, and dihedral angles. This data would reveal the planarity of the pyridine ring and the geometry of the nitro and ethynyl substituents. For instance, it would show the degree to which the nitro group is twisted out of the plane of the pyridine ring. researchgate.net

Applications in Advanced Materials and Chemical Biology Research

Development of Ligands for Transition Metal Catalysis

The pyridine (B92270) nitrogen and the ethynyl (B1212043) group of 2-Ethynyl-3-nitropyridine are excellent coordinating sites for transition metals, enabling its use as a ligand in catalysis. The presence of the nitro group can significantly modulate the electronic properties of the resulting metal complexes.

Rhenium tricarbonyl complexes, particularly those based on bipyridine ligands of the type Re(bpy)(CO)₃Cl, are well-established as robust and efficient catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO). nih.gov The catalytic activity of these complexes can be fine-tuned by modifying the bipyridine ligand. nih.govsioc-journal.cn Appending functional groups can enhance catalytic rates and provide pathways for proton relays, which are crucial for the reduction process. nih.gov

While direct studies on this compound as a ligand in this context are not extensively documented, its isomers serve as precursors for creating more complex ligands for such catalysts. For instance, 2-ethynyl-4-nitropyridine, an isomer of the title compound, has been synthesized from 2-bromo-4-nitropyridine (B184007) via a Sonogashira coupling reaction. acs.org This ethynyl-substituted nitropyridine is then used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazole-based ligands. acs.org These pyridyl-triazole ligands are then incorporated into Rhenium complexes to create new classes of CO₂ reduction catalysts. acs.org This synthetic strategy highlights the potential of this compound to serve as a building block for ligands in similar Rhenium-based catalytic systems. The strong electron-withdrawing nature of the nitro group is known to significantly influence the reduction potential of the resulting metal complex. acs.org

Table 1: Comparison of Rhenium CO₂ Reduction Catalysts and Ligand Precursors

| Catalyst/Precursor | Ligand Type | Key Feature/Application |

| Re(bpy)(CO)₃Cl | 2,2′-bipyridine | Benchmark catalyst for CO₂ reduction. nih.gov |

| 2-Ethynyl-4-nitropyridine | Pyridyl-alkyne | Precursor for pyridyl-triazole ligands used in Re(I) catalysts. acs.org |

| Aniline-substituted Re(bpy) complexes | Functionalized bipyridine | Outperform the benchmark catalyst in turnover frequency. nsf.gov |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of ligand is critical in determining the structure and function of the MOF. Pyridine-containing ligands are widely used in the synthesis of MOFs and other coordination compounds due to the coordinating ability of the nitrogen atom. rsc.org

The bifunctional nature of this compound, with its pyridine nitrogen and ethynyl group, makes it a potential candidate as a linker or modulator in the synthesis of MOFs. While specific MOFs incorporating this compound are not detailed in the literature, related molecules demonstrate the principle. For example, 4-ethynylpyridine (B1298661) has been used to create ligands for brilliantly fluorescent, rhomboidal-shaped platinum-based metal-organic macrocycles. nih.gov Similarly, an isomer, 2-ethynyl-5-nitropyridine (B1610408), has been employed in the synthesis of a series of bi- and tridentate ligands for metal complexes through "click" chemistry. thieme-connect.com These examples suggest that this compound could be incorporated into coordination polymers and frameworks, where the nitro group would impart specific electronic properties and potentially create sites for selective guest interactions.

Synthesis of Conjugated Systems and Polymeric Materials

The carbon-carbon triple bond of the ethynyl group is a key functional group for polymerization and the creation of extended π-conjugated systems, which are central to the field of organic electronics.

Polymers derived from ethynylpyridines are a class of conjugated polyelectrolytes with interesting electro-optical properties. bohrium.com The polymerization of 2-ethynylpyridine (B158538) can be initiated without a traditional catalyst by using alkyl halides, proceeding through a mechanism involving quaternization of the pyridine nitrogen followed by a nucleophilic attack that propagates the polymer chain. bohrium.com The resulting polyacetylene-based polymers possess a conjugated backbone and are soluble in various solvents, making them suitable for applications in devices like organic light-emitting diodes (OLEDs). bohrium.com

The introduction of a 3-nitro group onto the 2-ethynylpyridine monomer would be expected to significantly alter the properties of the resulting polymer. The strong electron-withdrawing nature of the nitro group would influence the electronic structure of the polymer, likely affecting its band gap, conductivity, and photoluminescence characteristics. The synthesis of alternating polymers containing ethynylene spacers is often achieved through methods like the Sonogashira coupling reaction, which can produce materials with low band gaps and good thermal stability. nih.govmdpi.com

Molecular electronics aims to use single molecules or small ensembles of molecules as active electronic components. A critical aspect of this field is the ability to form stable and reliable electrical contacts between the molecule and metal electrodes. Terminal acetylene (B1199291) (ethynyl) groups have been shown to be effective anchors for creating robust, covalent metal-carbon bonds with metal surfaces such as silver. illinois.edu This covalent linkage results in molecular junctions with significantly higher conductance compared to those formed with other common anchor groups. illinois.edu

This compound possesses the necessary terminal ethynyl group to function as a molecular wire in such a setup. The core of the molecule, the nitropyridine ring, would constitute the central component of the molecular junction, and its electronic properties would dictate the charge transport behavior. The pyridine ring and the strongly electron-withdrawing nitro group would modulate the energy levels of the molecular orbitals, thereby influencing the conductance of the single-molecule device.

Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are foundational to medicinal chemistry and organic synthesis. srdorganics.comsigmaaldrich.comossila.commsesupplies.com Nitropyridines, in particular, are valuable intermediates due to the reactivity conferred by the nitro group, which facilitates nucleophilic aromatic substitution and other functionalizations. nih.govntnu.no

Research has demonstrated that 2-arylethynyl-3-nitropyridines, synthesized via Sonogashira coupling of 2-chloro-3-nitropyridine (B167233) and various arylacetylenes, are effective precursors for more complex heterocyclic systems. These compounds undergo pyridine-catalyzed intramolecular cyclization when heated, leading to the formation of pyrrolo[3,2-b]pyridin-3-one 1-oxides. This transformation provides a direct route to fused heterocyclic systems from the this compound scaffold. The starting material for this synthesis, 2-chloro-3-nitropyridine, is readily prepared from the nitration of pyridin-2-ol followed by chlorination. guidechem.com The versatility of 2-chloro-3-nitropyridine as a precursor allows it to be used in the synthesis of various derivatives, including 2-amino-3-nitropyridine (B1266227) and substituted 2-anilinopyridines, which are themselves important intermediates in drug development. guidechem.comnbinno.com

Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, consist of a pyrrole (B145914) ring fused to a pyridine ring. nih.gov This scaffold is a key component in numerous pharmacologically active compounds due to its structural similarity to indole (B1671886). nih.gov The synthesis of pyrrolopyridine derivatives from this compound can be achieved through multi-step synthetic pathways. A common strategy involves the reduction of the nitro group to an amino group, yielding 2-ethynyl-3-aminopyridine. This intermediate can then undergo cyclization reactions, such as the Fischer indole synthesis or related methods, where the ethynyl group participates in the formation of the fused pyrrole ring.

Table 1: Potential Synthesis Pathway to Pyrrolopyridines

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Group Reduction | This compound, Reducing Agent (e.g., SnCl₂) | 2-Ethynyl-3-aminopyridine |

Triazolopyridines

Triazolopyridines are fused heterocyclic systems containing both a triazole and a pyridine ring. These structures are of significant interest in medicinal chemistry. researchgate.net The terminal alkyne of this compound is an ideal functional group for constructing the triazole ring via 1,3-dipolar cycloaddition reactions. Specifically, the reaction with an azide (B81097) source (e.g., sodium azide or an organic azide) leads to the formation of a triazole ring. Subsequent intramolecular cyclization, often involving the nitro group (or its reduced amino form), can yield the fused triazolopyridine core. rsc.orgorganic-chemistry.org This approach is a powerful example of click chemistry being used to build complex heterocyclic systems. researchgate.net

Isoxazolo[4,3-b]pyridines

The isoxazolopyridine scaffold is another heterocyclic system with documented biological activities. nih.gov The synthesis of isoxazolo[4,5-b]pyridines often starts from 2-chloro-3-nitropyridines through an intramolecular nucleophilic substitution of the nitro group. nih.govbeilstein-journals.org However, this compound offers an alternative route to isomers like isoxazolo[4,3-b]pyridines. This can be accomplished through a 1,3-dipolar cycloaddition reaction between the ethynyl group and a nitrile oxide, which is typically generated in situ. This reaction directly constructs the isoxazole (B147169) ring fused to the pyridine backbone in a single, efficient step.

Pyridine-Fused Siloles

Pyridine-fused siloles (silicon-containing heterocycles) are gaining attention as functional materials due to their unique electronic and photophysical properties. nih.gov Research has demonstrated the synthesis of these structures through palladium-catalyzed reactions. nih.gov A relevant synthetic strategy involves the Sonogashira coupling of a halo-pyridine bearing a disilanyl (B1231035) group with a terminal alkyne, followed by an intramolecular trans-bis-silylation. nih.gov this compound can be envisioned as a key precursor in related synthetic strategies. For instance, after modification of the nitro group, the ethynyl moiety can participate in cyclization reactions with silicon-containing reagents to form the desired pyridine-fused silole architecture.

Fluorescent Organic Molecules

The development of novel fluorescent organic molecules is crucial for applications in bioimaging, sensing, and materials science. nih.gov The extended π-conjugated system is a hallmark of many organic fluorophores. This compound serves as a valuable building block for such molecules. The ethynyl group can be elaborated through various carbon-carbon bond-forming reactions, such as Sonogashira or Heck-type couplings, to create larger conjugated systems like 2-styryl-3-nitropyridines. nih.govmdpi.com The combination of the electron-donating and electron-withdrawing substituents on the resulting conjugated framework can lead to molecules with significant intramolecular charge transfer (ICT) character, which often results in desirable photophysical properties, including large Stokes shifts and sensitivity to the local environment. nih.gov

Table 2: Representative Photophysical Properties of Related Styrylpyridine Derivatives

| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Stokes Shift | Key Feature |

|---|---|---|---|---|

| 2-(Arylvinyl)-3-nitropyridines | Varies with aryl substituent | Varies with aryl substituent | Often large | ICT character |

Note: Specific wavelengths are highly dependent on the exact substituents and solvent environment.

Reagents for Bio-orthogonal Ligation (e.g., Reporter Molecules, Bioconjugation)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com These reactions are powerful tools for labeling and studying biomolecules in real time. The terminal alkyne of this compound makes it an excellent candidate for use in one of the most prominent bio-orthogonal reactions: the azide-alkyne cycloaddition. nih.gov This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (SPAAC). nih.gov

In this context, this compound can function as a reporter molecule. The ethynyl group serves as the reactive "handle" for bioconjugation, allowing it to be covalently attached ("clicked") to a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) that has been metabolically or genetically engineered to contain an azide group. The nitropyridine core can then act as a tag for detection or imaging. This enables its use in a two-step process: first, a substrate is modified with the bio-orthogonal functional group, and second, a probe containing the complementary group is introduced to label the substrate. wikipedia.org This methodology is fundamental to modern chemical biology for applications ranging from proteomics to in vivo imaging. nih.gov

Table 3: Bio-orthogonal Ligation Strategies Involving Alkynes

| Reaction Name | Key Reactants | Product | Application |

|---|---|---|---|

| CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | Terminal Alkyne, Azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, Reporter Molecule Attachment nih.gov |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Strained Alkyne (e.g., cyclooctyne), Azide | 1,2,3-triazole | Live-cell imaging, In vivo labeling nih.gov |

| Staudinger Ligation | Azide, Modified Triarylphosphine | Amide | Protein modification nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Transformations

The ethynyl (B1212043) group of 2-ethynyl-3-nitropyridine is a versatile handle for a variety of catalytic transformations, enabling the construction of more complex molecular scaffolds. Future research is poised to expand beyond known reactions to explore novel catalytic systems that leverage the specific electronic properties of this substrate.